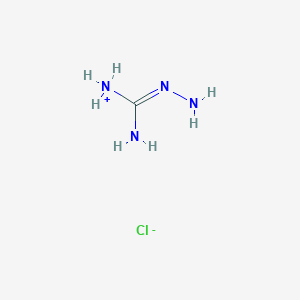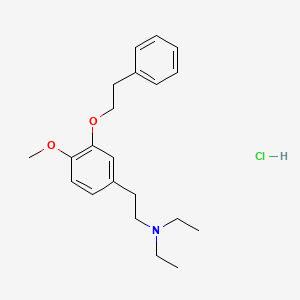
NE 100 hydrochloride
Vue d'ensemble
Description
NE 100 hydrochloride is a potent and selective sigma-1 receptor antagonist with an IC50 of 4.16 nM . It exerts antipsychotic activity in vivo and also suppresses ER stress-induced hippocampal cell death .
Molecular Structure Analysis
The molecular formula of NE 100 hydrochloride is C23H34ClNO2 . Its molecular weight is 391.97 . The InChI code is 1S/C23H33NO2.ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;/h6-12,19H,4-5,13-18H2,1-3H3;1H .Physical And Chemical Properties Analysis
NE 100 hydrochloride is a solid substance . It is soluble in DMSO (250 mg/mL) and water (≥ 100 mg/mL) . It should be stored at -20°C, in a sealed storage, away from moisture .Applications De Recherche Scientifique
Sigma Receptor Antagonism and Potential Antipsychotic Activity
NE 100 hydrochloride, identified as N, N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride, has been characterized for its high affinity for the sigma receptor (IC50 = 4.16 nM) while exhibiting low affinity for other receptors such as D1, D2, 5-HT1A, 5-HT2, and PCP receptors. In vivo tests demonstrated that NE 100 could dose-dependently antagonize head-weaving behavior induced by sigma receptor agonists, without affecting dopamine agonist-induced behaviors or causing catalepsy, suggesting its potential as an antipsychotic drug without typical neuroleptic motor side effects (Okuyama et al., 1993).
Metabolism and Cytochrome P450 Interaction
The metabolism of NE 100 hydrochloride has been studied in human liver and intestine microsomes to understand its biotransformation. The study identified the involvement of multiple cytochrome P450 forms in NE 100's metabolism, with significant activity mediated by CYP2D6 and CYP3A4 enzymes. This research highlights the differential metabolic profiles of NE 100 between the liver and intestine, indicating the importance of considering both organ systems when evaluating its pharmacokinetics and potential drug interactions (Yamamoto et al., 2003).
Mécanisme D'action
Target of Action
NE 100 hydrochloride is a potent and selective antagonist of the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane .
Mode of Action
NE 100 hydrochloride interacts with the sigma-1 receptor, inhibiting its activity . This interaction results in a change in calcium signaling within the cell, which can have various downstream effects depending on the specific cellular context .
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethyl]-N-propylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2.ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;/h6-12,19H,4-5,13-18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGMDXSHODHWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)OC)OCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropyl-2-(4-methoxy-3-(2-phenylethoxy)phenyl)ethylamine monohydrochloride | |
CAS RN |
149409-57-4 | |
| Record name | 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149409-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



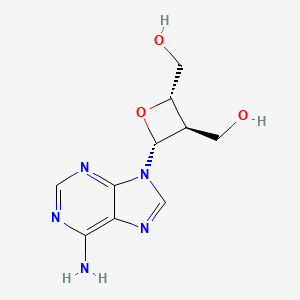




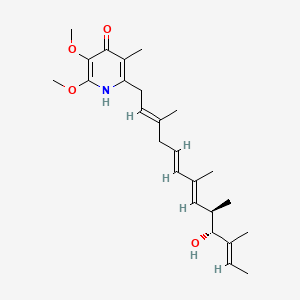

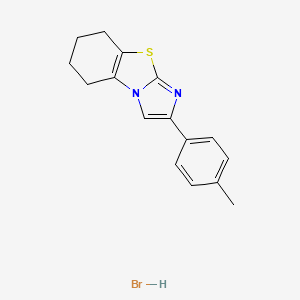
![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1677873.png)
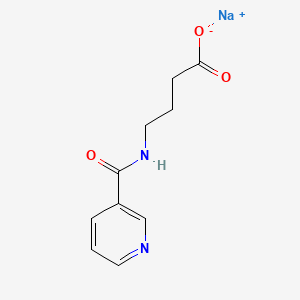
![(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide](/img/structure/B1677875.png)


